molecular formula C20H23ClN4O6S B2943147 Ethyl 2-[7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate CAS No. 330179-43-6

Ethyl 2-[7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate

Cat. No. B2943147
CAS RN: 330179-43-6
M. Wt: 482.94
InChI Key: HPPBGJZWIGRGKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as ethyl 2-((7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate, is a chemical with the molecular formula C20H23ClN4O6S .


Molecular Structure Analysis

The compound has a complex structure that includes a purine ring (a type of heterocyclic aromatic organic compound), a chlorophenoxy group, and a sulfanylpropanoate ester group . The molecular weight of the compound is 482.947 .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties such as melting point, boiling point, density, and toxicity are not specified in the available sources .

Scientific Research Applications

Herbicidal Properties

Ethyl 2-((7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate: exhibits herbicidal properties. Specifically, it is a selective post-emergence herbicide effective against various Echinochloa species. The ®-isomer of this compound is particularly potent .

Thioether Derivatives with 1,2,4-Triazole Moiety

Researchers have designed and synthesized novel thioether derivatives containing a 1,2,4-triazole moiety based on 4-chlorophenol and ethyl 2-chloroacetate. These derivatives were obtained through multi-step reactions under microwave irradiation. Their structures were characterized using NMR, MS, and elemental analysis .

PPARα Ligands

Baker’s yeast-mediated reduction of intermediates related to ethyl 2-((7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate has been explored for potential PPARα ligands. This research investigates the compound’s effects on peroxisome proliferator-activated receptor alpha (PPARα), which plays a role in lipid metabolism and inflammation .

Other Names

Safety and Hazards

Specific safety and hazard information for this compound is not provided in the available sources . As with any chemical, appropriate safety precautions should be taken when handling it to prevent exposure and potential harm.

properties

IUPAC Name

ethyl 2-[7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O6S/c1-4-30-18(28)11(2)32-20-22-16-15(17(27)23-19(29)24(16)3)25(20)9-13(26)10-31-14-7-5-12(21)6-8-14/h5-8,11,13,26H,4,9-10H2,1-3H3,(H,23,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPBGJZWIGRGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-((7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate

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